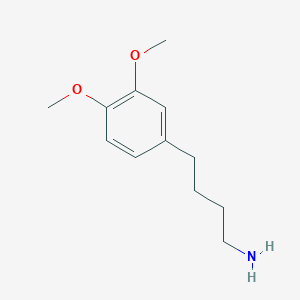

4-(3,4-dimethoxyphenyl)butan-1-amine

CAS No.: 74027-78-4

Cat. No.: VC7895167

Molecular Formula: C12H19NO2

Molecular Weight: 209.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 74027-78-4 |

|---|---|

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.28 g/mol |

| IUPAC Name | 4-(3,4-dimethoxyphenyl)butan-1-amine |

| Standard InChI | InChI=1S/C12H19NO2/c1-14-11-7-6-10(5-3-4-8-13)9-12(11)15-2/h6-7,9H,3-5,8,13H2,1-2H3 |

| Standard InChI Key | WOXHHASCNASPMA-UHFFFAOYSA-N |

| SMILES | COC1=C(C=C(C=C1)CCCCN)OC |

| Canonical SMILES | COC1=C(C=C(C=C1)CCCCN)OC |

Introduction

Structural Characteristics and Nomenclature

Chemical Identity

The IUPAC name 4-(3,4-dimethoxyphenyl)butan-1-amine systematically describes its structure:

-

A butan-1-amine backbone ()

-

A 3,4-dimethoxyphenyl group attached to the fourth carbon of the chain.

The hydrochloride salt forms via protonation of the amine group, yielding . Key identifiers include:

Stereochemical Considerations

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The synthesis typically involves three stages:

-

Grignard Reaction: 3,4-Dimethoxybenzaldehyde reacts with butylmagnesium bromide to form 1-(3,4-dimethoxyphenyl)butan-1-ol.

-

Reductive Amination: The alcohol is converted to the amine using ammonium chloride and sodium cyanoborohydride.

-

Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt .

Industrial Production

Industrial methods optimize yield and purity through:

-

Continuous Flow Reactors: Enhance reaction control and scalability.

-

Catalytic Hydrogenation: Alternative to reductive amination, using and Raney nickel .

Physicochemical Properties

Physical State and Solubility

-

Solubility:

Solvent Free Base Hydrochloride Water Insoluble 85 mg/mL Ethanol Miscible 120 mg/mL Dichloromethane Miscible Insoluble

Spectroscopic Data

-

IR (KBr, cm⁻¹): 3350 (N–H stretch), 1605 (C=C aromatic), 1250 (C–O methoxy) .

-

¹H NMR (400 MHz, CDCl₃):

6.82 (d, 1H, Ar–H), 6.72 (s, 1H, Ar–H), 6.65 (d, 1H, Ar–H), 3.85 (s, 3H, OCH₃), 3.82 (s, 3H, OCH₃), 2.65 (t, 2H, CH₂NH₂), 1.50–1.20 (m, 4H, CH₂CH₂) .

Reactivity and Functional Transformations

Oxidation Reactions

The amine undergoes oxidation to form imines or nitro compounds under strong oxidizing conditions (e.g., ):

Acylation

Reaction with acetyl chloride yields the corresponding acetamide:

Applications and Pharmacological Relevance

Intermediate in Organic Synthesis

The compound serves as a precursor for:

-

Psychoactive Derivatives: Structural analogs of MDMA and amphetamines .

-

Ligands in Catalysis: Chiral amines in asymmetric synthesis .

Biological Activity

Preliminary studies suggest:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume